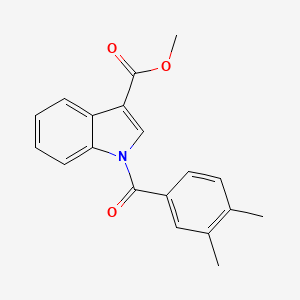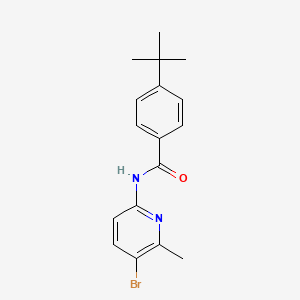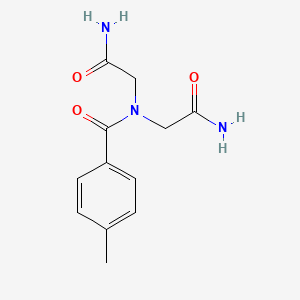
methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate, also known as DMI, is a synthetic compound that belongs to the indole family. It is widely used in scientific research due to its unique properties and potential applications.
作用机制
Methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate exhibits its cytotoxic activity by inducing apoptosis in cancer cells. It acts as a potent inhibitor of tubulin polymerization, which is essential for cell division. methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate binds to the colchicine site on tubulin and prevents its polymerization, leading to cell cycle arrest and subsequent apoptosis.
Biochemical and Physiological Effects:
methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate has also been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis. In addition, methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate has been reported to exhibit anti-inflammatory activity, which may have potential applications in the treatment of various inflammatory disorders.
实验室实验的优点和局限性
One of the major advantages of using methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate in lab experiments is its high purity level, which ensures reproducibility of results. methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate is also relatively stable and can be easily stored for long periods without degradation. However, methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate has some limitations, such as its low solubility in water, which may limit its application in some experiments. In addition, methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate is relatively expensive compared to other indole derivatives, which may be a factor to consider when planning experiments.
未来方向
There are several future directions for the use of methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate in scientific research. One potential application is in the development of novel anticancer agents based on the structure of methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate. Another direction is the synthesis of functional materials using methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate as a building block. In addition, further studies are needed to elucidate the mechanism of action of methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate and to explore its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate is a synthetic compound that has been extensively used in scientific research due to its unique properties and potential applications. The synthesis method of methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate is relatively simple, and it exhibits cytotoxic activity against a wide range of cancer cell lines. methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
合成方法
The synthesis method of methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate involves the reaction of 3,4-dimethylbenzoyl chloride with indole-3-carboxylic acid in the presence of a base. The reaction yields methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate as a white crystalline solid with a high purity level. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
科学研究应用
Methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate has been extensively used in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate has been studied as a potential anticancer agent, as it exhibits cytotoxic activity against a wide range of cancer cell lines. In material science, methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and polymers. In organic synthesis, methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate has been utilized as a versatile reagent for the synthesis of various indole derivatives.
属性
IUPAC Name |
methyl 1-(3,4-dimethylbenzoyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-12-8-9-14(10-13(12)2)18(21)20-11-16(19(22)23-3)15-6-4-5-7-17(15)20/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXNNXZZXGGGPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-ethylphenoxy)acetyl]pyrrolidine](/img/structure/B5873284.png)
![N-[3-(methoxymethyl)phenyl]-3-phenylpropanamide](/img/structure/B5873287.png)

![N-[2-[2-(3-hydroxybenzylidene)hydrazino]-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5873294.png)

![2-methyl-N-[2-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B5873311.png)
![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylurea](/img/structure/B5873319.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B5873323.png)
![N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B5873333.png)

![3-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5873374.png)

![ethyl 1-[4-(dimethylamino)benzoyl]-4-piperidinecarboxylate](/img/structure/B5873384.png)